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propylphenyl)ethanamine

CAS No.: 212968-68-8

Cat. No.: B3421283

Get Quote

Executive Summary
(1S)-1-(4-propylphenyl)ethanamine (CAS: 212968-68-8) is a high-value chiral primary amine

intermediate, frequently utilized in the asymmetric synthesis of pharmaceutical actives (e.g.,

SGLT2 inhibitors) and as a chiral resolving agent. Its thermodynamic stability is governed by

three critical vectors: benzylic C-H oxidation, chiral integrity (racemization), and atmospheric

carboxylation.

This guide provides a definitive physicochemical baseline, identifies specific degradation

pathways, and establishes a self-validating experimental framework for quantifying

thermodynamic parameters in a drug development context.

Chemical Identity & Physicochemical Baseline
Before assessing stability, the compound’s thermodynamic baseline must be established.

Where experimental values are proprietary, high-confidence predictive models (Joback/Unifac)
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are utilized to set boundary conditions for stability testing.

Property Value / Prediction Confidence
Relevance to
Stability

IUPAC Name

(1S)-1-(4-

propylphenyl)ethanam

ine

High Stereocenter definition

CAS Number 212968-68-8 High Registry identification

Molecular Weight 163.26 g/mol Exact Stoichiometry

Physical State
Liquid (Predicted MP

< 20°C)
Med Handling/Storage

Boiling Point
~225°C (at 760

mmHg)
High (Pred)

Thermal processing

limit

pKa (Conjugate Acid) 9.8 – 10.2 High (Pred)
pH-dependent

solubility/stability

LogP 2.8 – 3.1 High (Pred)
Lipophilicity/Oxidation

risk

Chiral Purity >99% ee (Target) Variable
Thermodynamic drive

to racemate

Expert Insight: The presence of the para-propyl group increases lipophilicity (LogP ~3.0)

compared to the parent phenylethylamine, enhancing membrane permeability but also

increasing solubility in organic oxidants. The benzylic amine structure creates a "soft spot" for

radical abstraction, necessitating strict inert atmosphere handling.

Thermodynamic Stability Profile
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Solid-State & Neat Liquid Stability
As a likely liquid at room temperature (or low-melting solid), the thermodynamic stability of the

neat amine is dominated by entropy-driven evaporation and enthalpy-driven reaction with CO₂.

Carbamate Formation (The "White Crust" Phenomenon): Primary amines are

thermodynamically unstable in air. They react exothermically with atmospheric CO₂ to form

carbamate salts.

Observation: Formation of white solid precipitates on the container rim.

Prevention: Store under Argon/Nitrogen headspace.

Solution State Stability & Degradation Pathways
In solution, the thermodynamic landscape shifts towards oxidative and hydrolytic risks.

Pathway A: Benzylic Oxidation (Radical Mechanism)
The C-H bond at the chiral center is benzylic and adjacent to nitrogen, lowering the Bond

Dissociation Energy (BDE) to ~85 kcal/mol.

Mechanism: Radical abstraction

Peroxide formation

Imine hydrolysis

Acetophenone derivative + Ammonia.

Thermodynamic Driver: Formation of the stable carbonyl bond (

).

Pathway B: Racemization (Chiral Inversion)
While kinetically slow at neutral pH, the (S)-enantiomer is thermodynamically metastable

relative to the racemate (

due to entropy of mixing).
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Risk Factors: High temperatures (>100°C), strong bases, or radical initiators can lower the

activation energy barrier (

) for inversion.

Visualization: Degradation & Stability Logic
The following diagrams illustrate the degradation pathways and the logic flow for stability

testing.

Diagram 1: Oxidative & Chemical Degradation Pathways
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Caption: Primary degradation routes: Oxidative deamination to ketone (Red) and atmospheric

carboxylation (Green).

Diagram 2: Thermodynamic Stability Testing Workflow
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Phase 1: Neat/Solid State

Phase 2: Solution/Stress

Start: Stability Characterization
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Caption: Sequential workflow for establishing thermodynamic stability limits and degradation

kinetics.
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Experimental Protocols for Stability Determination
As exact literature data is sparse, the following protocols serve as the self-validating system to

generate the required data.

Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (if solid), glass transition (

), and thermal decomposition onset (

).

Sample Prep: Weigh 2–5 mg of amine into an aluminum hermetic pan (critical to prevent

evaporation/CO₂ uptake).

Reference: Empty hermetic aluminum pan.

Method: Equilibrate at -40°C. Ramp 10°C/min to 250°C under

purge (50 mL/min).

Success Criteria:

Sharp endotherm = Melting point (

).

Exotherm > 150°C = Decomposition (check TGA for mass loss).

Note: If

is not observed, the material may be an amorphous glass or liquid.

Protocol B: Forced Degradation (Stress Testing)
Objective: Quantify thermodynamic susceptibility to hydrolysis and oxidation.

Stock Solution: Prepare 1 mg/mL in Acetonitrile/Water (50:50).
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Conditions:

Acid: 0.1 N HCl, 60°C, 24h.

Base: 0.1 N NaOH, 60°C, 24h.

Peroxide: 3%

, RT, 4h (Simulates oxidative stress).

Thermal: 80°C, 24h (Inert).

Analysis: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

Data Output: Calculate degradation rate constant (

) and shelf-life (

).

Protocol C: Determination of Enantiomeric Stability
(Racemization)
Objective: Verify the thermodynamic stability of the (S)-center.

Method: Dissolve compound in high-boiling solvent (e.g., Toluene or DMSO).

Heat: Reflux at 100°C for 48 hours.

Sampling: Aliquot every 12 hours.

Detection: Monitor decrease in %ee (enantiomeric excess).

If %ee drops < 98%, the compound is thermodynamically unstable at elevated

temperatures.

Storage & Handling Recommendations
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Based on the thermodynamic profile derived above:

Temperature: Store at 2–8°C to minimize entropy-driven evaporation and oxidation kinetics.

Atmosphere:Strict Argon/Nitrogen overlay is mandatory. The thermodynamic drive for

carbamate formation is high.

Container: Type II Glass or Stainless Steel. Avoid polymers that may leach plasticizers

(amine extraction).

Re-test Period: 12 months (if stored properly).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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